IDO1 Inhibition Profile
6-Chloro-2-(pyridin-4-yl)-1H-indol-3-ol exhibits IDO1 inhibitory activity with an IC50 of 9.90 nM in a cellular assay using human HeLa cells [1]. This cellular potency is contrasted with a significantly higher IC50 of 50,000 nM in a biochemical assay using recombinant human IDO1 [2], indicating a potential difference in cell permeability or target engagement in a native cellular context. While direct head-to-head data with non-chlorinated analogs is not available, the potency of this compound is notable relative to the class of indole-based IDO1 inhibitors.
| Evidence Dimension | IDO1 inhibition |
|---|---|
| Target Compound Data | IC50 = 9.90 nM (cellular) |
| Comparator Or Baseline | IC50 = 50,000 nM (biochemical) |
| Quantified Difference | ~5,000-fold lower IC50 in cellular vs. biochemical assay |
| Conditions | Human HeLa cells (24 hr, RFMS assay) vs. recombinant human His-tagged IDO1 (E. coli expressed, tryptophan substrate) |
Why This Matters
The low nanomolar cellular IC50 indicates potential for target engagement in a complex biological system, a critical parameter for prioritizing compounds in drug discovery campaigns.
- [1] BindingDB. BDBM50578632. Target: Indoleamine 2,3-dioxygenase 1. Affinity Data: IC50 9.90 nM (cellular). View Source
- [2] BindingDB. BDBM50578632. Target: Indoleamine 2,3-dioxygenase 1. Affinity Data: IC50 5.00E+4 nM (biochemical). View Source
